3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
The compound “3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information or literature sources detailing the reactions of this compound, a comprehensive chemical reactions analysis cannot be provided .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, molecular weight, etc. For this specific compound, the molecular formula is C12H12N2O4 and the molecular weight is 248.23468 .Scientific Research Applications
Antimicrobial and Analgesic Activities
A series of novel benzodiazepine derivatives, including 4-(substituted phenyl)-2-(thiophen-2-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepines, synthesized from 3-(substituted phenyl)-1-(thiophen-2-yl)prop-2-en-1-one, have been evaluated for their antimicrobial, analgesic, and anti-inflammatory activities. These compounds, synthesized via a condensation reaction of 2-acetyl thiophene with various aromatic aldehydes, followed by cyclization with o-phenylenediamine, exhibit a range of biological activities. The structural confirmation through various spectroscopic techniques and the biological screening results highlight the potential of these benzodiazepine derivatives in therapeutic applications, providing a foundation for further exploration of their pharmacological properties (Bhat et al., 2014).
Agonistic and Antagonistic Modulation of Receptors
The development of new series of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid derivatives has provided insights into the modulation of Transient receptor potential vanilloid 1 (TRPV1). These compounds, investigated for TRPV1 antagonistic activity in vitro and for analgesic and sedative activities in vivo, demonstrate the potential for benzodiazepine derivatives to modulate receptor activities. This research contributes to the understanding of the molecular interactions between benzodiazepines and TRPV1, offering a pathway for the development of new analgesic agents with improved solubility and pharmacological profiles (Liu et al., 2018).
Mechanism of Action
Mode of Action
The mode of action of the compound is not well understood at this time. Given the complexity of the compound’s structure, it is likely that it interacts with its targets in a unique and specific manner. More research is needed to elucidate the exact mechanisms by which the compound exerts its effects .
Pharmacokinetics
The compound’s bioavailability, as well as its absorption, distribution, metabolism, and excretion profiles, will be critical factors in determining its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects will depend on the compound’s specific targets and mode of action, as well as the biochemical pathways it affects .
Safety and Hazards
properties
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15(18-10-11-4-3-9-24-11)8-7-14-17(23)19-13-6-2-1-5-12(13)16(22)20-14/h1-6,9,14H,7-8,10H2,(H,18,21)(H,19,23)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSDRQCLBETKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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